molecular formula C17H26F3N3O3 B11057238 3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

Cat. No.: B11057238
M. Wt: 377.4 g/mol
InChI Key: YCFXAMNSVPTGLO-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imidazolidinone ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the imidazolidinone ring and trifluoromethyl group.

    Trifluoromethylimidazole: Contains the trifluoromethyl group and imidazole ring but lacks the cyclohexyl group.

    N-alkylimidazolidinones: Similar structure but with different alkyl groups.

Uniqueness

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26F3N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C17H26F3N3O3/c1-11(2)10-23-14(25)16(17(18,19)20,22-15(23)26)21-13(24)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3,(H,21,24)(H,22,26)

InChI Key

YCFXAMNSVPTGLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2

Origin of Product

United States

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